molecular formula C13H14Cl2N2O2 B5743443 1-(2,5-dichlorobenzoyl)-4-piperidinecarboxamide

1-(2,5-dichlorobenzoyl)-4-piperidinecarboxamide

Cat. No.: B5743443
M. Wt: 301.16 g/mol
InChI Key: OGQRIYRPIBPQKL-UHFFFAOYSA-N
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Description

“2,5-Dichlorobenzoyl chloride” is a chemical compound with the molecular formula C7H3Cl3O . It’s commonly used in laboratory chemicals .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of “2,5-Dichlorobenzoyl chloride” has been confirmed by X-ray crystallography . The molecular formula is C7H3Cl3O, with an average mass of 209.457 Da and a monoisotopic mass of 207.924942 Da .


Chemical Reactions Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Physical and Chemical Properties Analysis

“2,5-Dichlorobenzoyl chloride” is a solid at 20 degrees Celsius . It has a melting point of 23 °C and a boiling point of 95 °C/1 mmHg . It’s soluble in toluene .

Safety and Hazards

“2,5-Dichlorobenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage, and may be corrosive to metals . It’s recommended to handle it with protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

The primary target of 1-(2,5-dichlorobenzoyl)-4-piperidinecarboxamide is the 20S proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . This compound preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site of the 20S proteasome .

Mode of Action

This compound, also known as Ixazomib, is a selective, potent, and reversible inhibitor of the 20S proteasome . It binds to the β5 subunit of the 20S proteasome, inhibiting its function . This inhibition disrupts the protein degradation pathway, leading to an accumulation of unneeded or damaged proteins in the cell .

Biochemical Pathways

The inhibition of the 20S proteasome by this compound affects multiple biochemical pathways. The accumulation of proteins in the cell can lead to cell cycle arrest, apoptosis, and reduced cell proliferation . This compound’s action is particularly relevant in cancer cells, where the regulation of protein degradation is often disrupted .

Pharmacokinetics

This compound is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose . Its pharmacokinetics are described by a three-compartment model, with a terminal half-life of 9.5 days and an oral bioavailability of 58% . A high-fat meal decreases both the rate and extent of absorption, suggesting that it should be administered on an empty stomach .

Result of Action

The inhibition of the 20S proteasome by this compound leads to the accumulation of proteins in the cell, disrupting normal cellular processes. This can result in cell cycle arrest, apoptosis, and reduced cell proliferation, particularly in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can decrease the rate and extent of absorption

Properties

IUPAC Name

1-(2,5-dichlorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c14-9-1-2-11(15)10(7-9)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQRIYRPIBPQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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